molecular formula C19H28BrNO3 B1445287 erythro-Glycopyrronium bromide CAS No. 51186-83-5

erythro-Glycopyrronium bromide

Cat. No. B1445287
CAS RN: 51186-83-5
M. Wt: 398.3 g/mol
InChI Key: VPNYRYCIDCJBOM-QQTWVUFVSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythro-Glycopyrronium bromide is a chemical compound with the molecular formula C19H28NO3.Br . It is a quaternary ammonium salt .


Synthesis Analysis

The synthesis of glycopyrronium bromide involves the reaction of N-methylpyrrolidin-3-ol with compounds of Formula I or Formula II followed by additional steps . An innovative high-performance thin layer chromatographic (HPTLC) method was designed, optimized, and validated for the quantification of R, R -glycopyrronium bromide (GLY) and its related impurities in drug substance and drug product .


Molecular Structure Analysis

The molecular structure of this compound consists of a quaternary ammonium salt composed of 3- { [cyclopentyl (hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium and bromide ions in a 1:1 ratio . The molecular weight is 398.3 g/mol .


Chemical Reactions Analysis

Glycopyrronium bromide is a muscarinic antagonist with the highest affinity for M1 receptors, followed by M3, M2/M4, and M5 . It blocks the effects of acetylcholine at the parasympathetic sites in various tissues, primarily in the central nervous system, smooth muscle, and secretory glands .

Scientific Research Applications

Treatment of Chronic Obstructive Pulmonary Disease (COPD)

Glycopyrronium bromide is primarily recognized for its application in the treatment of Chronic Obstructive Pulmonary Disease (COPD). As a long-acting muscarinic antagonist (LAMA), it is administered once daily as a bronchodilator for the symptomatic maintenance of adult patients with COPD. Clinical trials have demonstrated its efficacy in improving lung function, reducing dyspnea, and lowering exacerbation rates in patients with moderate-to-severe COPD, showing comparable effectiveness to tiotropium bromide (Riario-Sforza et al., 2015), (Kerwin et al., 2012), (Carter, 2013).

Pharmacokinetics and Modeling

Population pharmacokinetic modeling has been used to understand the impact of lung bioavailability of glycopyrronium on its systemic pharmacokinetic profile. This modeling approach aids in determining the appropriate dosage regimen for glycopyrronium. The studies suggest that slow absorption from the lungs, coupled with rapid systemic elimination, supports its once-daily dosing regimen (Bartels et al., 2013).

Anti-Inflammatory Activity in COPD

Glycopyrronium bromide has been studied for its anti-inflammatory properties in COPD. In a cigarette smoke-induced acute lung inflammation mouse model, pre-treatment with glycopyrronium was found to suppress the accumulation of inflammatory cells and reduce the expression of inflammatory cytokines. This demonstrates its potential beyond bronchodilation, offering anti-inflammatory benefits in COPD management (Shen et al., 2014).

Treatment of Chronic Gastric Ulcer

Apart from its pulmonary applications, glycopyrronium bromide has also been studied for its effectiveness in treating chronic gastric ulcers. A controlled study suggested that glycopyrronium bromide could accelerate the healing of chronic gastric ulcers, indicating its potential utility in gastroenterology (Baume et al., 1972).

Cost-Effectiveness in COPD Treatment

The cost-effectiveness of glycopyrronium bromide in treating COPD has been evaluated, considering its impact on lung function and exacerbation rate. The findings suggest that glycopyrronium is a cost-effective alternative for COPD treatment under various pricing scenarios (Baldwin et al., 2012).

Mechanism of Action

Glycopyrronium bromide competitively binds to peripheral muscarinic receptors in the autonomic effector cells of, and inhibits cholinergic transmission in smooth muscle, cardiac muscle, the sinoatrial (SA) node, the atrioventricular (AV) node, exocrine glands, and in the autonomic ganglia . This blockage causes smooth muscle relaxation and prevents the occurrence of painful spasms. In addition, glycopyrrolate inhibits the release of gastric, pharyngeal, tracheal, and bronchial secretions .

Safety and Hazards

Glycopyrronium bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is harmful if swallowed or inhaled .

Future Directions

Glycopyrronium bromide has characteristics important for use in COPD, including a fast onset of action, sustained 24-hour bronchodilatation, and improvement in exercise tolerance, and therefore appears to have the potential for a significant role in the future management of COPD .

properties

IUPAC Name

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYRYCIDCJBOM-QQTWVUFVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199205
Record name erythro-Glycopyrronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51186-83-5, 129784-12-9
Record name erythro-Glycopyrronium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51186-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycopyrronium bromide [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051186835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycopyrrolate, (2R,3'S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129784129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name erythro-Glycopyrronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCOPYRROLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V92SO9WP2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLYCOPYRROLATE, (2R,3'S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68EL47CXSP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
erythro-Glycopyrronium bromide
Reactant of Route 2
Reactant of Route 2
erythro-Glycopyrronium bromide
Reactant of Route 3
Reactant of Route 3
erythro-Glycopyrronium bromide
Reactant of Route 4
Reactant of Route 4
erythro-Glycopyrronium bromide
Reactant of Route 5
Reactant of Route 5
erythro-Glycopyrronium bromide
Reactant of Route 6
Reactant of Route 6
erythro-Glycopyrronium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.